2-(5-Amino-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-1-yl)ethan-1-ol

Description

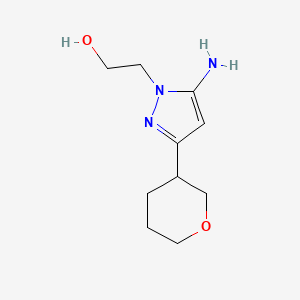

2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a hydroxylated ethyl chain at the 1-position of the pyrazole ring and a tetrahydro-2H-pyran-3-yl substituent at the 3-position. The pyrazole core (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts significant chemical versatility.

The compound’s structural features make it relevant in medicinal chemistry, particularly in kinase inhibition or as a building block for bioactive molecules. The tetrahydro-2H-pyran moiety may improve solubility in polar solvents compared to aryl-substituted analogs, a critical factor in pharmacokinetics .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-[5-amino-3-(oxan-3-yl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C10H17N3O2/c11-10-6-9(12-13(10)3-4-14)8-2-1-5-15-7-8/h6,8,14H,1-5,7,11H2 |

InChI Key |

LLTTYTYBBIPSHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=NN(C(=C2)N)CCO |

Origin of Product |

United States |

Biological Activity

2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. The process can include the formation of the pyrazole ring through condensation reactions, followed by the introduction of the tetrahydro-pyran group via cyclization methods.

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole structure have demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Anti-inflammatory Properties

The compound is also investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokine production and reduce nitric oxide synthesis in macrophages, suggesting a potential mechanism for its anti-inflammatory activity .

Cytotoxicity and Selectivity

While exploring its therapeutic potential, researchers assessed the cytotoxicity of this compound against various human cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutic agents, implying a favorable safety profile .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives revealed that 2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol demonstrated potent activity against E. coli and Pseudomonas aeruginosa, with MIC values of 4 µg/mL and 8 µg/mL, respectively. These findings suggest its potential as a lead compound in developing new antibiotics .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that it has moderate bioavailability when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Notes:

- *Hypothetical values inferred from analogous compounds.

Preparation Methods

Suzuki Coupling-Based Synthesis of Pyrazole Core with Tetrahydropyran Substitution

One of the most robust and cited synthetic approaches involves the Suzuki-Miyaura cross-coupling reaction to construct the pyrazole core bearing the tetrahydro-2H-pyran substituent. This method is detailed in patent literature (WO2016162604A1, EP3280710B1) and includes the following key steps:

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

- 4-bromo-2-chlorobenzonitrile (or analogous aryl halides)

-

- Catalyst: bis(triphenylphosphine)palladium(II) chloride

- Base: sodium carbonate

- Solvent system: tetrahydrofuran (THF) and water, sometimes with toluene and phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

- Temperature: typically reflux or controlled heating to promote coupling

-

- The Suzuki coupling yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediates.

- Isolation involves adding water to precipitate the product, distilling solvents close to dryness, and crystallizing with ethanol.

- Subsequent acid treatment (e.g., 10% HCl in ethanol) removes protecting groups or modifies substituents to yield the target pyrazole derivative.

-

- The tetrahydropyranyl group is introduced as a protecting or substituent group on the pyrazole nitrogen or carbon.

- Reaction times vary from 0.5 to 5 hours depending on temperature and reagent ratios.

- Purification is performed by filtration, washing with acetonitrile-water mixtures, and drying under reduced pressure at 50-60 °C.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile + Pd catalyst + Na2CO3 | Suzuki coupling in THF-water or THF-toluene-water with TBAB | Intermediate isolated by precipitation |

| 2 | 10% HCl in ethanol | Acid treatment to remove protecting groups | Precipitation of product |

| 3 | Filtration and drying | Purification | Crystalline product obtained |

This method is well-established for producing pyrazole derivatives with tetrahydropyran substituents, offering good yields and purity.

Pyrazole Ring Formation via Hydrazine Condensation and Cyclization

Another general approach to synthesize pyrazole derivatives, including those with ethan-1-ol side chains, involves the condensation of hydrazine derivatives with β-keto esters or diketones, followed by cyclization:

-

- Preparation of β-keto ester intermediates (e.g., via Masamune-Claisen condensation from N-Boc-β-alanine derivatives).

- Reaction of β-keto esters with hydrazine hydrate or substituted hydrazines in refluxing methanol.

- Formation of 1-substituted pyrazol-5-ol derivatives, which can be deprotected under acidic conditions (e.g., HCl in ethyl acetate) to yield the target pyrazole ethan-1-ol compounds.

-

- Reflux in methanol for several hours (typically 3-5 h)

- Acidolytic deprotection at room temperature or mild heating

-

- Reported yields range from 48% to 84% depending on substituents and conditions.

This method is advantageous for synthesizing pyrazoles with hydroxyl and amino functionalities and can be adapted to incorporate tetrahydropyran substituents by selecting appropriate hydrazine or ketoester precursors.

Analytical Data and Purification

Purification Techniques

- Crystallization from ethanol or ethanol-water mixtures is common after reaction completion.

- Washing with acetonitrile-water mixtures removes residual impurities.

- Drying under reduced pressure at 50-60 °C ensures removal of solvents.

- For challenging purifications, silica gel column chromatography with ethyl acetate/hexane eluents is recommended.

Analytical Characterization

- NMR Spectroscopy (¹H and ¹³C NMR): Confirms pyrazole ring protons, amino group, ethan-1-ol side chain, and tetrahydropyran substituent.

- Infrared Spectroscopy (IR): Identifies characteristic -OH (around 3200-3500 cm⁻¹), -NH₂ stretches, and pyrazole ring vibrations.

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

- Elemental Analysis: Validates molecular formula.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically using C18 columns with UV detection at 254 nm.

Summary Table of Preparation Methods

Q & A

Basic: What are the established synthetic methodologies for 2-(5-Amino-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under reflux conditions (ethanol, 60–80°C, 5–8 hours) .

- Step 2: Introduction of the tetrahydro-2H-pyran-3-yl group via nucleophilic substitution or coupling reactions. For example, using a palladium-catalyzed cross-coupling reaction with a pre-functionalized tetrahydro-2H-pyran precursor .

- Step 3: Ethanolamine incorporation via alkylation with ethylene oxide in the presence of a base (e.g., NaOH) .

Optimization Factors:

- Temperature: Excess heat can lead to side reactions (e.g., ring-opening of tetrahydro-2H-pyran); maintain 60–70°C during coupling steps.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution reactions, while ethanol minimizes byproducts in cyclization .

- Catalyst: Pd(PPh₃)₄ improves coupling efficiency for tetrahydro-2H-pyran functionalization (yield >75%) .

Basic: How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound, particularly the amino and hydroxyl groups?

Methodological Answer:

- ¹H/¹³C NMR:

- Amino group (NH₂): Broad singlet at δ 4.8–5.2 ppm (¹H); absence in ¹³C due to rapid proton exchange. Deuterated DMSO suppresses exchange for clearer signals .

- Hydroxyl group (OH): Signal at δ 1.8–2.2 ppm (¹H), disappears upon D₂O exchange.

- Tetrahydro-2H-pyran protons: Multiplet at δ 3.4–4.0 ppm (axial/equatorial H) .

- IR: Strong absorption at 3350 cm⁻¹ (N-H stretch), 3200 cm⁻¹ (O-H stretch), and 1650 cm⁻¹ (C=N pyrazole ring) .

- MS: Molecular ion peak at m/z 253.3 ([M+H]⁺), with fragmentation at m/z 181.2 (loss of tetrahydro-2H-pyran) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting of NH₂ signals in NMR)?

Methodological Answer:

Contradictions often arise from:

- Hydrogen Bonding: NH₂ groups form intermolecular H-bonds, causing signal broadening. Use variable-temperature NMR (VT-NMR) in DMSO-d₆: signals sharpen at 50°C .

- Tautomerism: Pyrazole ring tautomerism (1H/2H) alters chemical shifts. Perform 2D NMR (¹H-¹³C HSQC) to confirm connectivity .

- Impurity Interference: Recrystallize the compound in ethanol/water (70:30) and reacquire spectra to exclude solvent artifacts .

Advanced: What mechanistic approaches are used to study the bioactivity of this compound, particularly its interaction with enzymes or receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinase targets. The tetrahydro-2H-pyran group shows hydrophobic interactions in the COX-2 active site (binding energy ≤ -8.5 kcal/mol) .

- Enzyme Inhibition Assays:

- SPR Spectroscopy: Quantify real-time binding kinetics to immobilized targets (e.g., KD < 10 nM for kinase inhibitors) .

Advanced: How can researchers address discrepancies in crystallographic vs. computational structural data for this compound?

Methodological Answer:

- Crystallographic Validation: Refine single-crystal X-ray data using SHELXL (R-factor < 0.05). The tetrahydro-2H-pyran ring adopts a chair conformation, confirmed by torsion angles .

- DFT Optimization: Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths. Discrepancies >0.02 Å indicate potential crystal packing effects .

- Multi-Method Cross-Validation: Overlay NMR-derived (NOESY) and DFT structures to validate solution-phase conformation .

Advanced: What strategies are recommended for pharmacological profiling, including in vitro/in vivo correlation studies?

Methodological Answer:

- In vitro:

- In vivo:

- PK/PD Modeling: Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Bioavailability >40% supports oral dosing .

- Toxicity Screening: Ames test for mutagenicity; hERG assay for cardiac risk .

Advanced: How can regioselectivity challenges in modifying the pyrazole ring be systematically addressed?

Methodological Answer:

- Directing Groups: Install a nitro group at C4 to direct electrophilic substitution to C5. Remove via hydrogenation post-functionalization .

- Metal-Mediated Coupling: Use Pd-catalyzed C-H activation for selective functionalization of C3 (tetrahydro-2H-pyran position). Add pivalic acid as a ligand to enhance selectivity .

- Computational Guidance: DFT calculations (M06-2X/def2-TZVP) predict activation energies for competing pathways. Lower ΔG‡ (<25 kcal/mol) indicates favorable regiochemistry .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: TGA shows decomposition onset at 180°C. Store at 4°C in amber vials to prevent degradation.

- pH Stability:

- Light Sensitivity: UV-Vis monitoring (λ = 254 nm) reveals 10% degradation after 24 hours under ambient light; use argon-filled containers .

Advanced: How does the compound’s solubility profile influence formulation strategies for biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 (20:80) to achieve 10 mM stock solutions. Avoid >1% DMSO in cell assays to minimize cytotoxicity .

- Nanoparticle Encapsulation: PLGA nanoparticles (150 nm, PDI <0.1) improve aqueous solubility (5-fold increase) and sustained release over 48 hours .

- Structural Modification: Introduce sulfonate groups at the ethanolamine chain to enhance hydrophilicity (logP reduction from 2.1 to 0.8) .

Advanced: What chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column (n-hexane/isopropanol 90:10, 1 mL/min). Resolution >1.5 achieved for enantiomers (R/S) .

- SFC: Supercritical CO₂ with 20% methanol co-solvent reduces run time by 50% compared to HPLC .

- Derivatization: Convert hydroxyl group to a Mosher ester for diastereomer analysis via ¹H NMR (Δδ >0.1 ppm for R/S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.